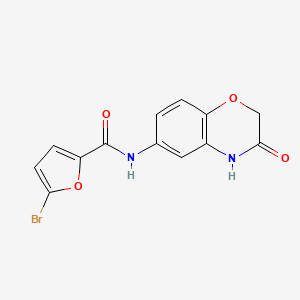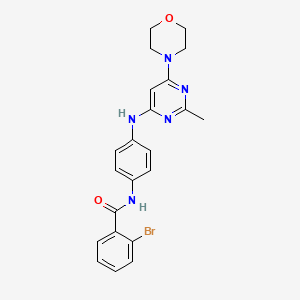
5-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.
Bromination: The benzoxazine intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling with Furan-2-carboxylic Acid: The brominated benzoxazine is then coupled with furan-2-carboxylic acid or its derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
5-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzenesulfonamide: This compound shares the benzoxazine core but has a different substituent, leading to variations in biological activity.
5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: Another benzoxazine derivative with different substituents, showing distinct biological properties.
Uniqueness
5-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the furan-2-carboxamide moiety contributes to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H9BrN2O4 |
|---|---|
Molecular Weight |
337.12 g/mol |
IUPAC Name |
5-bromo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H9BrN2O4/c14-11-4-3-10(20-11)13(18)15-7-1-2-9-8(5-7)16-12(17)6-19-9/h1-5H,6H2,(H,15,18)(H,16,17) |
InChI Key |
GMURZDKNOAFPBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325807.png)
![N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11325816.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11325819.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide](/img/structure/B11325822.png)
![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11325823.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11325842.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11325857.png)
![2-[(4-fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325868.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325881.png)
![1-cyclopentyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325883.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11325884.png)
